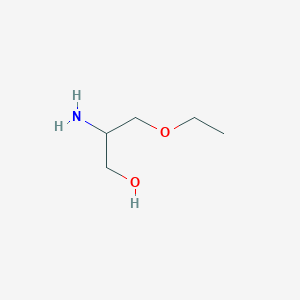

2-Amino-3-ethoxypropan-1-ol

Description

BenchChem offers high-quality 2-Amino-3-ethoxypropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-ethoxypropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-ethoxypropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOQCJMDHZROCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: 2-Amino-3-ethoxypropan-1-ol (2A3EP) in Advanced Synthetic Chemistry and Drug Discovery

Executive Summary & Chemical Profiling

In modern drug discovery and complex organic synthesis, aliphatic amino alcohols serve as indispensable chiral building blocks. 2-Amino-3-ethoxypropan-1-ol (2A3EP) is a highly versatile, bifunctional molecule characterized by a primary amine, a primary hydroxyl group, and an ethoxy ether linkage. This specific structural triad provides a unique balance of hydrophilicity, hydrogen-bond accepting/donating capacity, and controlled lipophilicity, making it a privileged motif for synthesizing active pharmaceutical ingredients (APIs).

Understanding the precise stereochemical identity of 2A3EP is critical for drug development, as enantiomeric purity directly dictates the binding affinity and pharmacokinetic profile of the resulting drug candidates.

Quantitative Physicochemical Data

The following table summarizes the core properties and registry data for 2A3EP and its commercially relevant salt forms, consolidating data from chemical databases ([1], [2]).

| Property | Value |

| Chemical Name | 2-Amino-3-ethoxypropan-1-ol |

| Molecular Formula | C₅H₁₃NO₂[3] |

| Molecular Weight | 119.16 g/mol [3] |

| Monoisotopic Mass | 119.09463 Da[1] |

| SMILES (2S enantiomer) | CCOCN[1] |

| CAS Number (Racemic Base) | 1342016-96-9[2] |

| CAS Number (2S Base) | 58577-92-7[3] |

| CAS Number (2S HCl Salt) | 1807912-14-6 |

| CAS Number (2R HCl Salt) | 1000162-19-5[4] |

| CAS Number (Racemic HCl Salt) | 1955515-32-8[5] |

Mechanistic Utility in Drug Design: The APJ Receptor Paradigm

The strategic inclusion of 2A3EP in a drug scaffold is rarely accidental; it is driven by the need for precise spatial interactions within a target protein's binding pocket. A premier example of this is its application in the synthesis of fused triazole agonists targeting the APJ receptor (APLNR) .

The APJ receptor is a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis, metabolic regulation, and renal function[6]. Developing small-molecule agonists for this receptor requires mimicking the binding interactions of its endogenous peptide ligand, apelin.

Causality of Structural Choice: When synthesizing fused triazole APJ agonists, the (+)-2-amino-3-ethoxypropan-1-ol enantiomer is utilized as a critical chiral linker ([7]).

-

The Primary Amine: Acts as the nucleophile to form a robust amide bond with the triazole core scaffold.

-

The Ethoxy Group: Projects into a lipophilic sub-pocket of the APJ receptor, enhancing binding affinity while maintaining favorable aqueous solubility compared to longer alkyl chains.

-

The Hydroxyl Group: Serves as a critical hydrogen-bond donor to specific polar residues within the GPCR transmembrane domains, driving the conformational shift necessary for inositol phosphate (IP1) accumulation and downstream signaling[7].

Fig 1: Integration of 2A3EP into fused triazole scaffolds for APJ receptor agonists.

Advanced Synthetic Methodologies: Chemical vs. Biocatalytic Routes

The synthesis of enantiopure 2A3EP has historically relied on the chemical resolution of racemic mixtures or the nucleophilic amination of chiral epoxides (e.g., ethoxymethyl oxirane). However, these methods often suffer from poor atom economy and require harsh conditions.

The Biocatalytic Paradigm Shift: Recent breakthroughs in industrial biotechnology have introduced non-traditional immobilization strategies for Gluconobacter strains to synthesize chiral amines like 2A3EP ([8]). Gluconobacter species possess highly active, membrane-bound dehydrogenases. By coupling these with engineered transaminases, researchers can perform a regioselective oxidation of 3-ethoxy-1,2-propanediol followed by a stereoselective transamination[9]. This method not only bypasses the need for toxic heavy-metal catalysts but also yields exceptionally high enantiomeric excess (ee > 98%), which is critical for downstream pharmaceutical applications[8].

Fig 2: Comparison of biocatalytic and traditional chemical synthesis routes for 2A3EP.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm causality and success at every stage.

Protocol A: Amide Coupling for APJ Agonist Scaffold Generation

Causality: The primary amine of 2A3EP is significantly more nucleophilic than its primary hydroxyl group. By controlling the equivalents of the coupling reagent (HATU) and maintaining a slightly basic environment (DIPEA), we can achieve complete chemoselectivity, forming the amide bond without requiring transient protection of the hydroxyl group[7].

-

Activation: Dissolve 1.0 equivalent of the fused triazole carboxylic acid core in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 25°C for 15 minutes to generate the active O7-azabenzotriazole ester.

-

Coupling: Add 1.1 equivalents of (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride. Stir the reaction mixture continuously for 2 hours at room temperature.

-

Self-Validation (LC-MS Checkpoint): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and inject into the LC-MS. The reaction is validated by the complete disappearance of the carboxylic acid mass peak and the appearance of the product mass (representing a net loss of 18 Da for H₂O). The absence of a doubly-alkylated mass peak confirms the orthogonality of the hydroxyl group.

-

Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Biocatalytic Production and Chiral Validation

Causality: Immobilizing Gluconobacter on non-traditional porous matrices prevents cellular washout and enhances substrate mass transfer, extending the operational half-life of the biocatalyst[9].

-

Biocatalyst Preparation: Suspend the matrix-immobilized Gluconobacter cells in a 50 mM phosphate buffer (pH 7.5).

-

Biotransformation: Add 50 mM of 3-ethoxy-1,2-propanediol and 250 mM of isopropylamine (as the amine donor). Incubate the bioreactor at 30°C with orbital shaking at 200 rpm for 48 hours[8].

-

Self-Validation (Chiral Derivatization Checkpoint): To validate both conversion and enantiomeric excess, withdraw a 100 µL sample every 12 hours. Derivatize the primary amine with Marfey's reagent (FDAA) at 40°C for 1 hour. Analyze the derivatized sample via HPLC using a standard C18 column. The distinct retention times of the resulting diastereomers provide an internal validation of the ee% (>98% required for success) without needing a specialized chiral stationary phase.

References

-

PubChemLite. "(2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2)". Université du Luxembourg. URL: [Link]

- Google Patents. "WO2019089335A1 - Fused triazole agonists of the apj receptor". Google Patents.

-

Ripoll, Magdalena. "Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter". Colibri, Universidad de la República, 2024. URL: [Link]

Sources

- 1. PubChemLite - (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 2-amino-3-ethoxypropan-1-ol | 1342016-96-9 [sigmaaldrich.com]

- 3. 58577-92-7|(2S)-2-Amino-3-ethoxypropan-1-ol|BLD Pharm [bldpharm.com]

- 4. aaronchem.com [aaronchem.com]

- 5. 1955515-32-8|2-Amino-3-ethoxypropan-1-ol hydrochloride|BLD Pharm [bldpharm.com]

- 6. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 7. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 8. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 9. Colibri: Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter [colibri.udelar.edu.uy]

2-Amino-3-ethoxypropan-1-ol CAS number 1342016-96-9

Title: Advanced Technical Guide: 2-Amino-3-ethoxypropan-1-ol (CAS 1342016-96-9) in Medicinal Chemistry and GPCR Drug Discovery

Executive Summary

2-Amino-3-ethoxypropan-1-ol (CAS 1342016-96-9) is a highly versatile aliphatic amino alcohol, structurally classified as an O-ethyl ether derivative of serinol. In modern medicinal chemistry, this bifunctional building block is prized for its ability to introduce both a hydrogen-bond donor/acceptor network and a lipophilic ethyl vector into drug candidates[1]. Its most notable recent application is acting as a core chiral building block in the synthesis of fused triazole agonists targeting the APJ receptor—a critical G protein-coupled receptor (GPCR) implicated in cardiovascular diseases such as chronic heart failure[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, a self-validating synthetic protocol, and its application in advanced GPCR drug discovery.

Physicochemical Profiling & Structural Dynamics

The structural topology of 2-amino-3-ethoxypropan-1-ol features a primary amine and a primary alcohol separated by a chiral (or racemic) center, with an ethoxy ether extending from the adjacent carbon. This arrangement is highly favorable for synthesizing heterocycles (e.g., oxazolidinones, morpholines) or serving as a polar side-chain in peptidomimetics.

Causality in Drug Design: The inclusion of the ethoxy group strikes a critical balance between aqueous solubility and lipophilicity, which is crucial for oral bioavailability. The primary amine allows for facile coupling with carboxylic acids to form stable amides, a key step in assembling complex pharmacophores like fused triazoles[2].

Table 1: Physicochemical and Mass Spectrometry Profile Data aggregated from computational predictions and mass spectrometry adduct profiles[3][4].

| Property | Value |

| CAS Number | 1342016-96-9 (Base) / 1000162-19-5 (HCl salt) |

| Molecular Formula | C5H13NO2 |

| Monoisotopic Mass | 119.0946 Da |

| Predicted XLogP | -1.1 |

| [M+H]+ Adduct m/z | 120.10191 |

| [M+Na]+ Adduct m/z | 142.08385 |

| Structural SMILES | CCOCN (for 2S enantiomer) |

Mechanistic Synthesis & Scale-Up Protocol

To synthesize 2-amino-3-ethoxypropan-1-ol with high purity and defined stereochemistry (e.g., the (S) or (R) enantiomer), a de novo synthesis from protected serine is the most logical and field-proven approach. Direct alkylation of serinol is inefficient due to the inability to differentiate the two identical primary hydroxyl groups without generating statistical mixtures.

Strategic Rationale: By starting with N-Boc-Serine, the carboxylic acid acts as a natural protecting group for one end of the molecule, allowing selective O-alkylation of the single free hydroxyl group.

Step-by-Step Methodology:

-

O-Alkylation (Etherification):

-

Procedure: Dissolve N-Boc-L-Serine (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction vessel to 0°C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to deprotonate both the carboxylic acid and the hydroxyl group. Stir for 30 minutes until hydrogen evolution ceases.

-

Addition: Add ethyl iodide (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Mechanism & Causality: The highly nucleophilic alkoxide attacks the electrophilic ethyl iodide via an SN2 mechanism. Using 2.2 eq of NaH ensures the carboxylate is fully formed, preventing it from acting as a competing nucleophile, thus directing alkylation exclusively to the oxygen of the side chain.

-

-

Reduction of the Carboxylic Acid:

-

Procedure: Isolate the intermediate N-Boc-O-ethyl-serine. Dissolve in anhydrous THF and cool to -15°C. Add N-methylmorpholine (1.1 eq) and isobutyl chloroformate (1.1 eq) to form a mixed anhydride.

-

Reduction: Filter the precipitated N-methylmorpholine hydrochloride salts, and add the filtrate dropwise to a vigorously stirred solution of sodium borohydride (NaBH4, 2.0 eq) in water at 0°C.

-

Causality: Direct reduction of a carboxylic acid typically requires harsh reagents (e.g., LiAlH4 or BH3) which can cause side reactions or partial deprotection. The mixed anhydride highly activates the carbonyl carbon, allowing the remarkably mild reducing agent NaBH4 to selectively reduce it to a primary alcohol without cleaving the Boc group or the newly formed ether.

-

-

Deprotection (Boc Cleavage):

-

Procedure: Dissolve the resulting N-Boc-2-amino-3-ethoxypropan-1-ol in a 4M solution of HCl in dioxane. Stir at room temperature for 2 hours.

-

Isolation: Concentrate under reduced pressure, triturate with diethyl ether, and filter to yield (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride as a highly pure white solid[3].

-

Application in Medicinal Chemistry: APJ Receptor Agonists

The APJ receptor (APLNR) and its endogenous ligand, apelin, play a critical role in cardiovascular homeostasis. Agonists of this receptor are actively pursued for treating chronic heart failure with reduced ejection fraction (HFrEF)[2].

2-Amino-3-ethoxypropan-1-ol is utilized as a foundational building block in the synthesis of fused triazole agonists (e.g., as detailed in patent WO2019089335A1)[2]. The amino alcohol is coupled into the core scaffold, where the primary amine forms an amide linkage. The remaining hydroxyl group can be further functionalized (e.g., converted to an isothiocyanate via silylation with tert-butyl(dimethyl)silyl chloride) or used to form a terminal hydrogen-bonding interaction within the APJ receptor binding pocket[2].

In Vitro Pharmacological Validation (IP1 Accumulation Assay): To validate the efficacy of compounds incorporating this building block, researchers measure inositol phosphate (IP1) accumulation[2]. The APJ receptor couples to the Gq protein pathway. Upon activation, Phospholipase C (PLC) cleaves PIP2 into DAG and IP3. IP3 is rapidly degraded to IP1. By treating cells with lithium chloride (LiCl) to inhibit IP1 degradation, IP1 accumulates and can be quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm[2].

Fig 1: APJ Receptor Gq-signaling pathway and TR-FRET IP1 accumulation assay workflow.

Analytical Validation & Quality Control

To ensure the synthesized 2-amino-3-ethoxypropan-1-ol meets the rigorous standards required for downstream drug development, a self-validating analytical suite must be employed:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the monoisotopic mass. The [M+H]+ peak must be observed at m/z 120.10 to verify successful etherification and deprotection[4].

-

1H NMR (Nuclear Magnetic Resonance): Key diagnostic peaks include the ethoxy CH3 triplet (~1.1 ppm), the ethoxy CH2 quartet (~3.5 ppm), and the complex multiplets for the chiral CH and adjacent CH2 groups (3.3 - 3.7 ppm).

-

Chiral HPLC: If synthesized as a specific enantiomer, enantiomeric excess (ee) must be determined using a chiral stationary phase column to ensure no racemization occurred during the mixed anhydride reduction step.

References

-

[3] Title: (2R)-2-amino-3-ethoxypropan-1-ol hydrochloride - Aaron Chemicals | Source: aaronchem.com | URL:

-

[4] Title: (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) - PubChemLite | Source: uni.lu | URL:

-

[1] Title: 2-amino-3-ethoxypropan-1-ol | 1342016-96-9 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

-

[2] Title: WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents | Source: google.com | URL:

Sources

Comprehensive Synthesis and Characterization of (R)-2-Amino-3-ethoxypropan-1-ol: A Technical Guide

Introduction and Stereochemical Causality

(R)-2-amino-3-ethoxypropan-1-ol (CAS: 1000162-19-5 for the hydrochloride salt) is a highly valuable chiral amino alcohol used extensively as a building block in the development of kinase inhibitors, GPCR ligands, and peptidomimetics. Structurally, it is an O-ethylated derivative of serinol.

Expert Insight: The Stereochemical Nomenclature Paradox A critical pitfall in the synthesis of this molecule is the selection of the correct chiral pool starting material. To synthesize the (R) -configured product, one must start from (S) -serine (L-serine). This is not due to a chemical inversion (such as a Walden inversion), but rather a nominal inversion dictated by Cahn-Ingold-Prelog (CIP) priority rules:

-

In L-serine , the chiral center priorities are: −NH2 (1) > −COOH (2) > −CH2OH (3). The spatial arrangement is counter-clockwise, designating it (S) .

-

During the synthesis, the −COOH group is reduced to −CH2OH , and the original −CH2OH is ethylated to −CH2OEt .

-

In the final product, the CIP priorities shift: −NH2 (1) > −CH2OEt (2) > −CH2OH (3).

-

Because the spatial positions of the carbon substituents remain fixed but their relative priorities swap (old priority 2 becomes 3; old priority 3 becomes 2), the sequence direction reverses from counter-clockwise to clockwise. Thus, the molecule is designated (R) without any bonds to the chiral center being broken.

Retrosynthetic Strategy & Pathway Design

The synthesis of (R)-2-amino-3-ethoxypropan-1-ol relies on the chemoselective modification of Boc-L-Ser-OH. Direct O-alkylation of serine derivatives using strong bases (e.g., NaH/EtI) is notorious for causing β -elimination, yielding achiral dehydroalanine byproducts. To ensure a self-validating and high-yielding workflow, the pathway utilizes mild acid-catalyzed O-alkylation followed by a highly controlled mixed anhydride reduction [1][2].

Figure 1: Step-by-step synthetic workflow from L-serine to (R)-2-amino-3-ethoxypropan-1-ol.

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating at each critical junction.

Synthesis of Boc-O-ethyl-L-serine (O-Alkylation)

Note: This intermediate (CAS: 104839-00-1) is commercially available [3], but its de novo synthesis is provided for completeness.

-

Reaction: Dissolve Boc-L-Ser-OH (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl trichloroacetimidate (2.0 eq).

-

Catalysis: Cool the mixture to 0 °C and add a catalytic amount of trifluoromethanesulfonic acid (TfOH, 0.05 eq) dropwise.

-

Validation: The reaction is self-validating via the precipitation of trichloroacetamide as a white solid as the reaction progresses.

-

Workup: Filter the precipitate, wash the organic layer with saturated NaHCO3 , dry over Na2SO4 , and concentrate. Purify via silica gel chromatography to yield Boc-O-ethyl-L-serine.

Chemoselective Reduction via Mixed Anhydride

This step utilizes the Kokotos methodology [1], leveraging isobutyl chloroformate (IBCF) to create a sterically hindered mixed anhydride that directs hydride attack exclusively to the amino acid carbonyl.

-

Activation: Dissolve Boc-O-ethyl-L-serine (1.0 eq) in anhydrous THF under nitrogen. Cool strictly to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by dropwise addition of IBCF (1.05 eq).

-

Causality Check: NMM is chosen over triethylamine because its weaker basicity prevents the racemization of the activated ester.

-

Validation: A white precipitate of NMM·HCl will form immediately. If the solution remains clear, the activation has failed (likely due to moisture).

-

-

Reduction: After 20 minutes at -15 °C, prepare a solution of NaBH4 (3.0 eq) in a minimal volume of ice-cold water. Add this dropwise to the mixed anhydride.

-

Causality Check: Adding water generates highly reactive alkoxyborohydride species in situ, which reduce the anhydride faster than it can hydrolyze.

-

Validation: Vigorous effervescence ( H2 gas) will occur. The reaction is complete when gas evolution ceases (typically 30 mins).

-

-

Workup: Quench with 1M KHSO4 to destroy excess borohydride. Extract with EtOAc, wash with brine, dry, and concentrate to yield Boc-(R)-2-amino-3-ethoxypropan-1-ol.

Acidic Deprotection to the Hydrochloride Salt

-

Cleavage: Dissolve the crude Boc-protected alcohol in a minimal amount of DCM. Add 4M HCl in dioxane (10.0 eq).

-

Validation: Monitor by TLC (Ninhydrin stain). The starting material spot will disappear, and a baseline spot (the free amine salt) will appear, staining deep purple.

-

Isolation: Stir for 2 hours at room temperature. Concentrate in vacuo and triturate the resulting oil with cold diethyl ether to precipitate (R)-2-amino-3-ethoxypropan-1-ol hydrochloride as a white, hygroscopic solid.

Analytical Characterization

To ensure the integrity of the synthesized compound, summarize the quantitative data against the expected analytical benchmarks.

Table 1: Physicochemical Properties & IPC Parameters

| Parameter | Expected Value / Observation | Analytical Purpose |

| Molecular Formula | C5H14ClNO2 | Confirmation of composition |

| Molecular Weight | 155.62 g/mol | Mass spectrometry target |

| LC-MS (ESI+) | m/z 120.1 [M+H]+ (Free base) | Primary mass validation |

| TLC (Boc-Intermediate) | Rf = 0.45 (Hexane/EtOAc 1:1) | IPC for reduction completion |

| TLC (Final Product) | Rf = 0.1 (DCM/MeOH 9:1, Ninhydrin) | IPC for deprotection completion |

| Appearance | White to off-white crystalline solid | Purity indicator |

Table 2: Typical 1 H NMR Data (400 MHz, D2O )

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment |

| 1.15 | Triplet (t) | 3H | −CH3 (Ethoxy terminal) |

| 3.45 | Multiplet (m) | 1H | −CH− (C2, Chiral center) |

| 3.55 | Quartet (q) | 2H | −CH2− (Ethoxy linker) |

| 3.60 - 3.70 | Multiplet (m) | 2H | −CH2− (C3, adjacent to OEt) |

| 3.75 - 3.85 | Multiplet (m) | 2H | −CH2− (C1, adjacent to OH) |

Note: The proximity of the C1 and C3 methylene protons results in complex multiplets due to diastereotopic splitting adjacent to the chiral center.

References

-

Kokotos, G. (1990). A Convenient One-Pot Conversion of N-Protected Amino Acids and Peptides into Alcohols. Synthesis, 1990(4), 299-301.[Link]

-

Rodriguez, M., Llinares, M., Doulut, S., Heitz, A., & Martinez, J. (1991). A facile synthesis of chiral N-protected β -amino alcohols. Tetrahedron Letters, 32(7), 923-926.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15058451, N-(tert-Butoxy(hydroxy)methylidene)-O-ethylserine.[Link]

Chiral Architecture & Commercial Sourcing of 2-Amino-3-ethoxypropan-1-ol: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, stereochemically pure aliphatic amino alcohols serve as critical pharmacophoric building blocks. 2-Amino-3-ethoxypropan-1-ol has emerged as a highly sought-after intermediate, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) targeting G-protein-coupled receptors (GPCRs). This whitepaper provides a comprehensive analysis of its commercial availability, physicochemical variants, synthetic architecture, and downstream biological applications, specifically focusing on its integration into APJ receptor agonists.

Commercial Landscape and Physicochemical Profiling

The commercial procurement of 2-amino-3-ethoxypropan-1-ol requires careful attention to stereochemistry and salt forms. Depending on the synthetic target, researchers must select between the racemic mixture, the (2S)-enantiomer, or the (2R)-enantiomer, typically supplied as hydrochloride salts to prevent oxidative degradation and improve handling.

Table 1: Stereochemical Variants and CAS Registry Numbers

| Compound Name | Stereochemistry | Form | CAS Number | Molecular Weight |

| (2S)-2-Amino-3-ethoxypropan-1-ol HCl | (2S)-Enantiomer | Hydrochloride Salt | 1807912-14-6 | 155.62 g/mol |

| (2R)-2-Amino-3-ethoxypropan-1-ol HCl | (2R)-Enantiomer | Hydrochloride Salt | 1000162-19-5 | 155.62 g/mol |

| 2-Amino-3-ethoxypropan-1-ol HCl | Racemic | Hydrochloride Salt | 1955515-32-8 | 155.62 g/mol |

| (2S)-2-Amino-3-ethoxypropan-1-ol | (2S)-Enantiomer | Free Base | 58577-92-7 | 119.16 g/mol |

| 2-Amino-3-ethoxypropan-1-ol | Racemic | Free Base | 1342016-96-9 | 119.16 g/mol |

Table 2: Key Commercial Suppliers and Specifications

| Supplier | Target Variant | Claimed Purity | Analytical Validation |

| Sigma-Aldrich | (2S)-HCl Salt | ≥95% | LC-MS, 1H NMR |

| BLD Pharm | Racemic HCl Salt | 95% | HPLC, NMR, UPLC |

| Enamine | (2S)-Free Base | >95% | GC-MS, NMR |

| Aaron Chemicals | (2R)-HCl Salt | >97% | HPLC, LC-MS |

Synthetic Architecture & Mechanistic Causality

While commercially available, the de novo synthesis of (2S)-2-amino-3-ethoxypropan-1-ol relies on a "chiral pool" strategy starting from L-Serine. As a Senior Application Scientist, I emphasize that the success of this route depends entirely on orthogonal protecting group strategies and mild reaction conditions to prevent the racemization of the sensitive α -chiral center.

Figure 1: Chiral pool synthesis workflow of (2S)-2-Amino-3-ethoxypropan-1-ol from L-Serine.

Step-by-Step Synthetic Protocol

Step 1: Esterification and N-Boc Protection

-

Action: Suspend L-Serine in anhydrous methanol at 0°C. Add thionyl chloride ( SOCl2 ) dropwise, reflux for 4 hours, and concentrate. React the resulting intermediate with di-tert-butyl dicarbonate ( Boc2O ) and triethylamine in dichloromethane.

-

Causality: Thionyl chloride generates HCl in situ, catalyzing the Fischer esterification while simultaneously protecting the amine as an HCl salt. The subsequent Boc protection is crucial; it shields the primary amine from unwanted alkylation in the next step, ensuring strict O-regioselectivity.

Step 2: Mild O-Ethylation

-

Action: Dissolve Boc-Ser-OMe in an excess of ethyl iodide. Add freshly prepared Silver(I) oxide ( Ag2O ) and stir in the dark at room temperature for 48 hours.

-

Causality: Utilizing standard strong bases (e.g., NaH or KOH) would deprotonate the α -carbon, leading to catastrophic racemization of the stereocenter. Ag2O acts as a mild, heterogeneous base and a halophilic scavenger. It drives the etherification forward via a push-pull mechanism, strictly preserving the (S)-configuration.

Step 3: Chemoselective Ester Reduction

-

Action: Dissolve the O-ethylated intermediate in anhydrous THF. Add Lithium borohydride ( LiBH4 ) at 0°C and stir for 12 hours. Quench carefully with saturated aqueous NH4Cl .

-

Causality: LiBH4 is specifically chosen over Lithium aluminum hydride ( LiAlH4 ). While LiAlH4 would aggressively reduce the ester, it risks partial reduction or thermal cleavage of the Boc carbamate. LiBH4 provides precise chemoselectivity, reducing the methyl ester to the primary alcohol without disturbing the protecting group.

Step 4: Deprotection and Salt Isolation

-

Action: Treat the Boc-protected amino alcohol with 4M HCl in anhydrous dioxane for 2 hours. Precipitate the final product using cold diethyl ether and isolate via vacuum filtration.

-

Causality: Aqueous acidic deprotection complicates the isolation of highly polar, water-soluble amino alcohols. Anhydrous HCl in dioxane cleanly cleaves the Boc group (evolving isobutylene and CO2 gases) and directly yields the product as a highly crystalline, stable hydrochloride salt that requires no further chromatographic purification.

Application in Drug Discovery: APJ Receptor Agonists

The primary industrial application of 2-amino-3-ethoxypropan-1-ol lies in its incorporation into novel therapeutics. Notably, it is utilized as a key structural motif in the synthesis of fused triazole agonists targeting the APJ receptor . The APJ receptor is a GPCR that, when activated by its endogenous ligand apelin-13, regulates cardiovascular function, fluid homeostasis, and metabolic pathways.

Figure 2: APJ Receptor Gq-signaling pathway and TR-FRET IP1 accumulation assay workflow.

TR-FRET IP1 Accumulation Assay Protocol

To validate the efficacy of APIs containing the 2-amino-3-ethoxypropan-1-ol motif, researchers measure inositol phosphate (IP1) accumulation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Cell Preparation: Plate CHO-K1 cells stably expressing the human APJ receptor in a 384-well microplate.

-

Compound Incubation: Introduce the synthesized triazole agonist. Causality: The ethoxypropanol side chain occupies a specific lipophilic pocket in the APJ receptor, enhancing binding affinity and inducing a conformational change that activates the Gq protein pathway.

-

Lysis and Reagent Addition: Add lysis buffer containing d2 -labeled IP1 and a Europium Cryptate-labeled anti-IP1 antibody.

-

Signal Detection: Measure emission at 620 nm and 665 nm. Causality: The assay relies on competitive binding. Intracellular IP1 (generated via PLC activation) competes with d2 -labeled IP1 for the Cryptate-antibody. A decrease in the 665/620 nm emission ratio directly correlates to successful receptor activation and intracellular IP1 accumulation.

Analytical Validation & Quality Control

To ensure a self-validating system, any batch of 2-amino-3-ethoxypropan-1-ol must be subjected to rigorous analytical profiling .

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 120.10. A secondary adduct [M+Na]+ is frequently observed at m/z 142.08.

-

1H NMR ( D2O , 400 MHz):

-

δ 1.15 (t, 3H, CH3 of ethoxy group)

-

δ 3.45-3.60 (m, 5H, CH2 of ethoxy, CH2 adjacent to OH, and CH adjacent to NH2 )

-

δ 3.70-3.80 (m, 2H, CH2 adjacent to ethoxy ether)

-

-

Chiral Purity: Must be validated via chiral HPLC (e.g., Chiralpak IG column) to ensure enantiomeric excess (ee) > 98%, as trace amounts of the (2R)-enantiomer can drastically reduce the binding affinity of the downstream API.

References

- Google Patents. "Fused triazole agonists of the apj receptor (WO2019089335A1)." World Intellectual Property Organization.

-

PubChemLite. "(2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) Profile." University of Luxembourg / LCSB. Available at: [Link]

Subject: 2-Amino-3-ethoxypropan-1-ol: A Scoping Review and Proposed Framework for Uncovering Potential Biological Activities

An In-Depth Technical Guide

Abstract

2-Amino-3-ethoxypropan-1-ol is a simple, synthetically accessible amino alcohol ether whose biological potential remains largely unexplored in public-domain research. The absence of direct studies necessitates a predictive and strategic approach to its investigation. This guide provides a comprehensive framework for initiating a research program into its potential therapeutic activities. By leveraging structure-activity relationship (SAR) data from analogous compounds, specifically other substituted propanolamines and amino alcohol ethers, we postulate several high-priority avenues for investigation, including antimicrobial and anticancer applications. This document details the scientific rationale for these hypotheses, provides a phased experimental workflow for systematic evaluation, and includes detailed protocols for foundational in-vitro screening assays. Our objective is to furnish researchers with a robust, evidence-based starting point to unlock the latent biological value of this chemical entity.

Introduction: The Compound of Interest and the Current Knowledge Gap

2-Amino-3-ethoxypropan-1-ol, with CAS Registry Number 50402-47-6, belongs to the class of amino alcohol ethers. Its structure is characterized by a propanolamine backbone, a primary amine at the C2 position, and an ethoxy ether linkage at the C3 position. While this molecule is commercially available and has appeared in patent literature as a synthetic intermediate, there is a significant lack of published research specifically detailing its biological effects or pharmacological profile.

This knowledge gap, however, presents a unique opportunity. The structural motifs within 2-Amino-3-ethoxypropan-1-ol are well-represented in a variety of biologically active molecules. For instance, the amino alcohol backbone is a cornerstone of many pharmaceuticals, including beta-blockers and certain antibiotics. The presence of an ether linkage can modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, often influencing a compound's pharmacokinetic and pharmacodynamic behavior. This guide, therefore, builds a scientific case for the systematic investigation of 2-Amino-3-ethoxypropan-1-ol by examining its structural relatives and proposing a clear, actionable research plan.

Physicochemical Properties and In Silico Analysis

A preliminary analysis of a molecule's properties is crucial for predicting its behavior in biological systems.

Table 1: Predicted Physicochemical Properties of 2-Amino-3-ethoxypropan-1-ol

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 119.16 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |

| logP | ~ -0.2 to 0.4 | Indicates high hydrophilicity, which may affect membrane permeability but is favorable for solubility. |

| Hydrogen Bond Donors | 3 (amine, hydroxyl) | Contributes to solubility and potential for specific target interactions. |

| Hydrogen Bond Acceptors | 3 (amine, hydroxyl, ether) | Influences solubility and target binding. |

| pKa (amine) | ~ 9.0 - 9.5 | The primary amine will be protonated at physiological pH (7.4), influencing receptor interactions and solubility. |

In Silico Workflow for Preliminary Assessment

A logical first step before embarking on wet-lab experiments is to perform a computational analysis to predict potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

Caption: Proposed in silico workflow for initial characterization.

Postulated Biological Activities Based on Structural Analogy

The most logical path to uncovering the potential of 2-Amino-3-ethoxypropan-1-ol is to study the established activities of its structural neighbors.

Potential as an Antimicrobial Agent

Rationale: Simple amino alcohols and their derivatives are known to possess antimicrobial properties. For example, compounds like 2-amino-2-methyl-1-propanol have been investigated for their antifungal and antibacterial activities. The mechanism often involves disruption of the microbial cell membrane or inhibition of key metabolic enzymes. The presence of the ethoxy group in 2-Amino-3-ethoxypropan-1-ol increases its lipophilicity compared to a simple propanolamine, which could enhance its ability to penetrate bacterial cell walls.

Hypothesized Mechanism: The protonated primary amine could interact electrostatically with negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria or the lipopolysaccharide (LPS) layer in Gram-negative bacteria. This initial binding, facilitated by the molecule's overall hydrophilic nature, could be followed by insertion of the ethoxypropyl tail into the lipid bilayer, disrupting membrane integrity and leading to cell death.

Potential as an Anticancer Agent

Rationale: Certain amino alcohol structures have demonstrated cytotoxic effects against cancer cell lines. Sphingosine and its analogs, which are amino alcohols, are critical signaling molecules involved in apoptosis (programmed cell death). It is plausible that simple amino alcohols could interfere with these pathways or inhibit enzymes crucial for cancer cell proliferation, such as sphingosine kinases.

Hypothesized Mechanism: 2-Amino-3-ethoxypropan-1-ol could act as a competitive inhibitor for enzymes that utilize amino alcohol substrates. Alternatively, its ability to intercalate into membranes could disrupt signaling platforms on the cell surface or on organellar membranes like the mitochondria, triggering an apoptotic cascade.

A Proposed Research Workflow for Biological Characterization

A structured, phased approach is recommended to efficiently screen for activity and subsequently elucidate the mechanism of action.

Caption: A phased screening cascade for evaluating biological activity.

Detailed Experimental Protocols

The following protocols are foundational for executing Phase 1 of the proposed research workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of 2-Amino-3-ethoxypropan-1-ol that visibly inhibits the growth of a target microorganism. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

2-Amino-3-ethoxypropan-1-ol (stock solution prepared in a suitable solvent, e.g., water or DMSO)

-

Microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (600 nm)

-

Incubator (37°C)

Procedure:

-

Prepare Inoculum: Culture the microbial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the 2-Amino-3-ethoxypropan-1-ol stock solution across the 96-well plate. For example, starting from 1024 µg/mL down to 1 µg/mL.

-

Causality Note: A serial dilution is critical for efficiently testing a wide concentration range to pinpoint the MIC.

-

-

Inoculate Plate: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls:

-

Positive Control: Wells with inoculum and no compound.

-

Negative Control: Wells with sterile MHB only.

-

Solvent Control: Wells with inoculum and the maximum concentration of the solvent used for the stock solution.

-

Trustworthiness Note: These controls are essential to validate that the observed inhibition is due to the compound and not the solvent or lack of microbial viability.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Read Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

Protocol: MTT Cytotoxicity Assay

Objective: To assess the cytotoxic (cell-killing) effect of 2-Amino-3-ethoxypropan-1-ol on a cancer cell line (e.g., HeLa, A549).

Materials:

-

Human cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

2-Amino-3-ethoxypropan-1-ol (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Sterile 96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO2 incubator.

-

Compound Treatment: Remove the old media and add fresh media containing serial dilutions of 2-Amino-3-ethoxypropan-1-ol. Include a vehicle control (media with solvent).

-

Incubation: Incubate the plate for a set period, typically 24, 48, or 72 hours.

-

Expertise Note: Testing multiple time points is crucial as some compounds may have a delayed cytotoxic effect.

-

-

Add MTT Reagent: After incubation, add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilize Formazan: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance of the plate at 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

While 2-Amino-3-ethoxypropan-1-ol is currently an understudied molecule, its structural features suggest a high probability of discovering novel biological activities. The amino alcohol ether motif is a promising scaffold that warrants a systematic and rigorous investigation. The proposed framework, starting with foundational antimicrobial and cytotoxicity screening, provides a low-risk, high-reward pathway for its initial characterization. Positive results from these primary assays should trigger more in-depth mechanism of action studies and a medicinal chemistry program to explore structure-activity relationships, potentially leading to the development of new therapeutic agents.

References

-

Molbase. 2-Amino-3-ethoxy-1-propanol. [Link]

Methodological & Application

Application Note: 2-Amino-3-ethoxypropan-1-ol in Medicinal Chemistry – From GPCR Agonist Design to Biocatalytic Synthesis

Executive Summary

In modern drug discovery, the precise spatial arrangement of hydrogen-bond donors/acceptors and lipophilic moieties is paramount for target affinity. 2-Amino-3-ethoxypropan-1-ol (2A3EP) has emerged as a highly versatile, bifunctional chiral building block. Featuring a primary amine, a primary alcohol, and an ethoxy ether, this aliphatic scaffold is increasingly utilized in multi-component reactions—most notably in the synthesis of G protein-coupled receptor (GPCR) modulators[1].

This application note details two critical workflows involving 2A3EP:

-

Its application in the medicinal chemistry synthesis of fused triazole APJ receptor agonists[1].

-

A cutting-edge, self-validating green chemistry protocol for its biocatalytic synthesis using immobilized Gluconobacter and transaminase cascades[2].

Physicochemical Profile & Molecular Identity

Understanding the stereochemical variants of 2A3EP is critical, as the spatial orientation of the hydroxyl and ethoxy groups dictates biological receptor fit and enzymatic recognition.

Table 1: Physicochemical Properties of 2-Amino-3-ethoxypropan-1-ol

| Property | Specification / Value |

| Molecular Formula | C₅H₁₃NO₂[3] |

| Molecular Weight | 119.16 g/mol (Free base)[3] |

| CAS Number (Racemic) | 1342016-96-9 |

| CAS Number ((2R)-HCl) | 1000162-19-5[4] |

| CAS Number ((2S)-HCl) | 1807912-14-6[5] |

| Key Functional Groups | Primary Amine (-NH₂), Primary Alcohol (-OH), Ether (-O-CH₂CH₃) |

Application 1: Synthesis of Fused Triazole APJ Receptor Agonists

Context & Mechanistic Rationale

The APJ receptor (APLNR) is a rhodopsin-like GPCR implicated in cardiovascular homeostasis, obesity, and diabetic nephropathy[1]. Agonists targeting APJ require a specific pharmacophore that mimics the endogenous peptide, apelin. (+)-2-Amino-3-ethoxypropan-1-ol is utilized to construct the fused triazole core of these agonists[1].

Causality of Reagent Choice: The ethoxy group of 2A3EP is specifically chosen to project into the hydrophobic sub-pocket of the APJ receptor. Simultaneously, the chiral center ensures the correct trajectory of the terminal hydroxyl group, which acts as a critical hydrogen-bond donor to the receptor's transmembrane helices.

Step-by-Step Synthetic Protocol

This protocol outlines the coupling and cyclodesulfurization workflow to form the APJ agonist core.

-

Isothiocyanate Coupling (Thiourea Formation):

-

Action: Dissolve (+)-2-amino-3-ethoxypropan-1-ol (1.0 eq) and a silyl-protected isothiocyanate derivative (e.g., (+)-tert-butyl(3-ethoxy-2-isothiocyanatopropoxy)dimethylsilane) (1.05 eq) in anhydrous dichloromethane (DCM).

-

Action: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise. Stir at room temperature for 4 hours.

-

Causality: The primary amine of 2A3EP is a potent nucleophile that attacks the electrophilic carbon of the isothiocyanate. DIPEA acts as a non-nucleophilic base to scavenge protons, driving the reaction forward without interfering with the nucleophilic attack. The silyl protecting group prevents the primary alcohol of 2A3EP from participating in unwanted side reactions.

-

-

Cyclodesulfurization (Triazole Core Formation):

-

Action: To the isolated thiourea intermediate, add a functionalized hydrazine derivative (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in dimethylformamide (DMF). Heat to 80°C for 12 hours.

-

Causality: EDC activates the thiourea sulfur, converting it into an excellent leaving group. The hydrazine nitrogen subsequently attacks the activated intermediate, triggering a cyclodesulfurization cascade that closes the ring, yielding the highly stable 1,2,4-triazole core[1].

-

Self-Validation System

-

Chemical Validation: Use LC-MS to monitor the reaction. The successful formation of the triazole core is validated by the disappearance of the thiourea mass peak and the emergence of the exact mass corresponding to the cyclized product.

-

Biological Validation (TR-FRET): The synthesized compound's efficacy is validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring inositol phosphate (IP1) accumulation[1]. Because APJ is a Gq-coupled receptor, successful binding and activation by the 2A3EP-derived triazole will trigger a quantifiable, dose-dependent increase in IP1 levels at 665 nm.

Fig 1: Synthetic workflow for APJ receptor agonist fused triazole core.

Application 2: Advanced Biocatalytic Synthesis of 2A3EP

Context & Mechanistic Rationale

Traditional asymmetric synthesis of chiral amino alcohols like 2A3EP relies on transition-metal catalyzed kinetic resolution, which suffers from poor atom economy and heavy metal toxicity. A recent breakthrough utilizes a 2-pot biocatalytic cascade combining bacterial oxidation and enzymatic amination[2].

Causality of Reagent Choice: Gluconobacter oxydans (Gox) possesses membrane-bound dehydrogenases that exhibit strict regioselectivity, oxidizing secondary alcohols while leaving primary alcohols untouched[2]. Coupling this with a transaminase immobilized on biomimetic silica nanoparticles ensures high stereoselectivity and enzyme stability.

Step-by-Step Biocatalytic Protocol

-

Regioselective Oxidation (Pot 1):

-

Action: Suspend resting whole cells of Gluconobacter oxydans in a phosphate buffer (pH 6.0). Add Ethyl Glycerol Ether (EGE) as the substrate. Aerate the mixture at 30°C for 24 hours.

-

Causality: Using whole resting cells leverages the bacteria's native electron transport chain, completely bypassing the need to supply expensive exogenous cofactors (like NAD+/NADP+). The secondary alcohol of EGE is selectively oxidized to form Ethyl Hydroxyacetone (EHA)[2].

-

-

Asymmetric Reductive Amination (Pot 2):

-

Action: Filter the Gox cells. To the EHA-rich filtrate, add isopropylamine (5.0 eq) and the transaminase (TA) immobilized on biomimetic silica nanoparticles. Incubate at 35°C for 48 hours.

-

Causality: The transaminase transfers the amino group from isopropylamine to the ketone of EHA. Immobilization on silica nanoparticles protects the enzyme from denaturation by the high concentration of the organic amine donor. The massive excess of isopropylamine pushes the thermodynamic equilibrium forward, driving the conversion to 2A3EP[2].

-

Self-Validation System

-

Conversion Tracking: Gas Chromatography-Mass Spectrometry (GC-MS) is used to validate the first pot, confirming the total disappearance of EGE and the appearance of EHA.

-

Stereochemical Validation: The final enantiomeric excess (ee%) of the synthesized 2A3EP is validated using chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization. An ee% of >95% confirms the stereospecificity of the chosen transaminase and validates the integrity of the biocatalytic cascade.

Fig 2: 2-Pot biocatalytic cascade for the green synthesis of 2A3EP.

Quantitative Data Summary

The following table summarizes the comparative advantages of utilizing the biocatalytic pathway for 2A3EP synthesis, alongside the downstream biological efficacy metrics when 2A3EP is incorporated into APJ agonists.

Table 2: Comparative Metrics for 2A3EP Synthesis and Application

| Metric | Traditional Chemical Synthesis | Biocatalytic Cascade (Gox + TA) | APJ Agonist Application (Downstream) |

| Enantiomeric Excess (ee%) | 80 - 85% (Kinetic resolution) | > 98% (Stereoselective TA) | N/A |

| Atom Economy | Low (Requires protecting groups) | High (Direct amination) | N/A |

| Environmental Impact | High (Heavy metals, organic solvents) | Low (Aqueous buffer, whole cells) | N/A |

| Receptor Binding Affinity (IC₅₀) | N/A | N/A | < 10 nM (For optimized triazoles)[1] |

| IP1 Accumulation (Efficacy) | N/A | N/A | High positive cooperativity [1] |

References

- Title: WO2019089335A1 - Fused triazole agonists of the apj receptor Source: Google Patents / WIPO URL

Sources

- 1. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 2. Colibri: Estrategias no tradicionales de inmovilización para la obtención de biocatalizadores basados en cepas de Gluconobacter [colibri.udelar.edu.uy]

- 3. PubChemLite - (2s)-2-amino-3-ethoxypropan-1-ol hydrochloride (C5H13NO2) [pubchemlite.lcsb.uni.lu]

- 4. aaronchem.com [aaronchem.com]

- 5. 1807912-14-6|(2S)-2-Amino-3-ethoxypropan-1-ol Hydrochloride|(2S)-2-Amino-3-ethoxypropan-1-ol Hydrochloride|-范德生物科技公司 [bio-fount.com]

Protocol for the purification of 2-Amino-3-ethoxypropan-1-ol

An Application Note and Protocol for the Purification of 2-Amino-3-ethoxypropan-1-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of 2-Amino-3-ethoxypropan-1-ol, a valuable amino alcohol intermediate in synthetic chemistry. Due to its polarity and the presence of both amino and hydroxyl functional groups, achieving high purity requires specific chromatographic or chemical manipulation techniques. This guide details two robust, field-proven methodologies: Normal-Phase Column Chromatography and Purification via Oxalate Salt Formation and Recrystallization . The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, the scientific rationale behind key steps, and methods for purity validation.

Introduction and Significance

2-Amino-3-ethoxypropan-1-ol is a chiral building block characterized by a primary amine, a primary alcohol, and an ether linkage. Its structural features make it a versatile synthon in the development of pharmaceutical agents and other complex organic molecules. The presence of multiple functional groups allows for selective modification, but also presents a challenge for purification. Impurities from synthesis, such as starting materials or byproducts, can interfere with subsequent reactions or compromise the biological activity and safety of the final product. Therefore, a reliable purification protocol is essential to ensure a purity level of >98% for research and development applications.

This guide provides the necessary theoretical background and practical steps to empower researchers to successfully purify this compound.

Principle of Purification

The purification strategy for 2-Amino-3-ethoxypropan-1-ol must account for its key physical properties:

-

High Polarity: The amine and alcohol groups confer high polarity and hydrogen bonding capability, leading to strong interactions with polar stationary phases like silica gel.

-

Basicity: The primary amine group is basic (pKa ~8-9) and can interact strongly with the acidic silanol groups on the surface of silica gel, often causing significant peak tailing or irreversible adsorption during chromatography.[1][2]

-

Potential for Salt Formation: The basic amine can react with acids to form salts, which are typically crystalline solids with distinct solubility profiles from the free base, enabling purification by recrystallization.[3]

Based on these characteristics, two primary methods are presented:

-

Method A: Normal-Phase Column Chromatography with Amine Deactivation. This method separates compounds based on polarity.[1][4] By adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase, the acidic sites on the silica gel are neutralized, allowing the basic amino alcohol to elute symmetrically and enabling effective separation.[5]

-

Method B: Purification via Oxalate Salt Formation. This chemical method leverages the basicity of the amine. The crude free base is converted to its oxalate salt, which is often a stable, crystalline solid.[3] This salt can be purified to a high degree by recrystallization, and the pure free base can be subsequently liberated if needed.

Method A: Protocol for Normal-Phase Column Chromatography

This protocol is the preferred method for direct purification of the free base and is highly effective for removing impurities with different polarities.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Crude 2-Amino-3-ethoxypropan-1-ol | Synthesized material | Sample to be purified |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase |

| Dichloromethane (DCM) | HPLC Grade | Mobile Phase (less polar component) |

| Methanol (MeOH) | HPLC Grade | Mobile Phase (polar component) |

| Triethylamine (TEA) | ≥99% | Mobile Phase additive to prevent amine tailing |

| Ethyl Acetate (EtOAc) | HPLC Grade | Solvent for TLC |

| Hexane | HPLC Grade | Solvent for TLC |

| TLC Plates | Silica gel 60 F₂₅₄ | Reaction monitoring and fraction analysis |

| Ninhydrin Stain | 0.3% in n-butanol with 3% acetic acid | Visualization agent for primary amines |

| Glass Chromatography Column | Appropriate size (e.g., 50-100x sample wt) | Main apparatus |

| Standard Glassware | Beakers, flasks, funnels, etc. | General lab use |

| Rotary Evaporator | - | Solvent removal |

Experimental Workflow Diagram

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Protocol

-

Mobile Phase Optimization (TLC Analysis):

-

Prepare an eluent system of 95:5 (v/v) DCM:MeOH with 0.5% TEA .

-

Dissolve a small amount of the crude material in methanol. Spot it on a TLC plate.

-

Develop the TLC plate in the prepared eluent.

-

Visualize the plate. First, check under a UV lamp (254 nm) for any UV-active impurities, though the target compound is not UV-active.

-

Stain the plate by dipping it in the ninhydrin solution and gently heating it with a heat gun. Primary amines will appear as purple or reddish spots.[5]

-

Goal: Adjust the DCM/MeOH ratio until the desired product has a retention factor (Rf) of 0.25-0.35 . A lower Rf provides better separation. If the spot is too high, decrease the methanol content. If it remains at the baseline, increase the methanol content.

-

-

Column Preparation:

-

Select a column with a diameter such that the silica gel height is about 10-15 times the height of the sample band once loaded. Use approximately 50-100 g of silica gel per 1 g of crude product.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

-

Pour the slurry into the column, tapping the side gently to ensure even packing and to dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. Never let the top of the silica bed run dry.[5]

-

-

Sample Loading:

-

Dissolve the crude 2-Amino-3-ethoxypropan-1-ol in a minimal amount of the mobile phase (or just DCM).

-

Carefully pipette the solution onto the top of the silica bed.

-

Alternatively, for "dry loading," dissolve the crude product in a solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.

-

-

Elution and Fraction Collection:

-

Carefully add the optimized mobile phase to the top of the column.

-

Using gentle air pressure ("flash chromatography") or gravity, begin eluting the sample through the column. Maintain a constant flow rate.

-

Collect the eluent in fractions (e.g., 10-20 mL per test tube).

-

-

Fraction Analysis and Product Isolation:

-

Analyze the collected fractions by TLC using the same eluent system. Spot multiple fractions per plate.

-

Identify the fractions containing the pure product (single spot at the correct Rf).

-

Combine the pure fractions into a clean, pre-weighed round-bottom flask.

-

Remove the solvent and triethylamine using a rotary evaporator to yield the purified 2-Amino-3-ethoxypropan-1-ol.

-

Method B: Protocol for Purification via Oxalate Salt Formation

This method is ideal when the crude product is an oil that is difficult to handle chromatographically or when very high purity is required and a crystalline intermediate is advantageous.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Crude 2-Amino-3-ethoxypropan-1-ol | Synthesized material | Sample to be purified |

| Oxalic Acid Dihydrate | ≥99.5% | Salt formation |

| Ethanol (EtOH) | Anhydrous | Recrystallization solvent |

| Diethyl Ether (Et₂O) | Anhydrous | Precipitation and washing solvent |

| Sodium Hydroxide (NaOH) or K₂CO₃ | Pellets or Powder | Liberation of free base |

| Saturated aq. Sodium Chloride (Brine) | - | Washing during extraction |

| Magnesium Sulfate (MgSO₄) or Na₂SO₄ | Anhydrous | Drying agent |

| Standard Glassware | Beakers, flasks, Büchner funnel, etc. | General lab use |

Experimental Workflow Diagram

Caption: Workflow for Purification via Salt Formation.

Step-by-Step Protocol

-

Formation of the Oxalate Salt:

-

Dissolve the crude 2-Amino-3-ethoxypropan-1-ol (1.0 eq) in a minimal amount of ethanol in a flask.

-

In a separate beaker, dissolve oxalic acid dihydrate (1.0 eq) in ethanol.

-

Slowly add the oxalic acid solution to the stirred amino alcohol solution at room temperature. A white precipitate should form.

-

Stir the mixture for 30-60 minutes to ensure complete precipitation. The mixture can be cooled in an ice bath to maximize yield.

-

-

Isolation and Recrystallization:

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove soluble impurities.

-

To recrystallize, transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to induce crystallization.

-

Collect the pure crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Liberation of the Free Base (Optional):

-

Dissolve the purified oxalate salt in water.

-

Cool the solution in an ice bath and slowly add a strong base, such as 2M NaOH solution, until the pH is >12.

-

Transfer the basic aqueous solution to a separatory funnel and extract the free amino alcohol with an organic solvent like dichloromethane or ethyl acetate (3x volumes).[6]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the pure 2-Amino-3-ethoxypropan-1-ol.

-

Purity Assessment and Characterization

The purity of the final product should be rigorously assessed to validate the success of the purification protocol.

| Analytical Technique | Expected Results for Pure 2-Amino-3-ethoxypropan-1-ol |

| ¹H NMR | Appearance of characteristic peaks corresponding to the ethoxy group (triplet and quartet), the propanol backbone protons, and disappearance of impurity signals. The -OH and -NH₂ protons may be broad. |

| ¹³C NMR | The correct number of signals corresponding to the 5 unique carbons in the structure. |

| GC-MS / LC-MS | A single major peak in the chromatogram. The mass spectrum should show the correct molecular ion ([M+H]⁺) for C₅H₁₃NO₂ at m/z = 120.1. |

| FTIR | Broad absorption band around 3300-3400 cm⁻¹ (O-H and N-H stretching), C-H stretching around 2850-2950 cm⁻¹, and a strong C-O (ether) stretch around 1100 cm⁻¹. |

Troubleshooting

-

Problem: Significant tailing of the product spot on TLC or the column.

-

Solution: Ensure sufficient triethylamine (0.5-1.0%) is present in the mobile phase. Pre-treating the silica gel with a TEA solution can also help.

-

-

Problem: The oxalate salt does not precipitate.

-

Solution: The solution may be too dilute. Concentrate it carefully. Alternatively, add a less polar co-solvent like diethyl ether to reduce the salt's solubility.

-

-

Problem: Low recovery of the free base after extraction.

-

Solution: The amino alcohol may have some water solubility. Perform more extractions (5-6 times) or saturate the aqueous layer with NaCl ("salting out") to decrease the product's solubility in water.[7]

-

References

-

American Chemical Society. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

- Google Patents. (2000).

-

Sciencemadness.org. (2011). Amino alcohol via Akabori, trial run. Sciencemadness Discussion Board. [Link]

- Google Patents. (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters. FR2881425A1.

-

Canadian Science Publishing. (1953). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry. [Link]

-

ProQuest. (1991). The crystallization of amino acids from mixtures of water and alcohol. [Link]

- Google Patents. (1941).

-

Columbia University. Column chromatography. Chemistry Department. [Link]

-

American Chemical Society. (1949). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society. [Link]

-

European Patent Office. (1993). Method for the preparation of an alpha-amino alcohol. EP 0534553 A1. [Link]

-

National Institutes of Health. (2013). Separation techniques: Chromatography. PMC. [Link]

-

ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?. Q&A Forum. [Link]

Sources

- 1. columbia.edu [columbia.edu]

- 2. researchgate.net [researchgate.net]

- 3. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]

- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sciencemadness Discussion Board - Amino alcohol via Akabori, trial run - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Analytical methods for the characterization of 2-Amino-3-ethoxypropan-1-ol

Application Note: Analytical Characterization of 2-Amino-3-ethoxypropan-1-ol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Chiral Building Blocks

The Analytical Challenge & Strategic Rationale

2-Amino-3-ethoxypropan-1-ol ( C5H13NO2 , MW 119.16 g/mol ) is a highly polar, low-molecular-weight chiral amino alcohol. It serves as a critical structural motif in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of fused triazole agonists targeting the APJ receptor for cardiovascular and metabolic indications[1].

From an analytical perspective, characterizing this molecule presents three distinct challenges:

-

Absence of a UV Chromophore: The aliphatic backbone lacks conjugated pi-systems, rendering standard UV-Vis detection (e.g., 210–254 nm) virtually blind to the analyte and its related impurities.

-

Extreme Polarity: The combination of a primary amine, a primary hydroxyl, and an ether linkage results in a highly hydrophilic molecule that elutes in the void volume of conventional reversed-phase (C18) liquid chromatography.

-

Stereochemical Criticality: The biological efficacy of downstream APIs relies heavily on the enantiomeric purity at the C2 stereocenter, necessitating high-resolution chiral separation techniques[2].

To overcome these hurdles, we deploy a multi-modal analytical strategy. Structural elucidation is confirmed via Nuclear Magnetic Resonance (NMR), chromatographic purity is assessed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD), and enantiomeric excess ( ee ) is resolved via Supercritical Fluid Chromatography (SFC)[3].

Fig 1. Multi-modal analytical workflow for 2-Amino-3-ethoxypropan-1-ol characterization.

Structural Elucidation: NMR Spectroscopy Protocol

Causality & Mechanism: NMR is deployed to definitively map the regiochemistry of the ethoxy group (at C3) versus the hydroxyl group (at C1). Because the free base form of the amino alcohol undergoes rapid proton exchange and can absorb atmospheric CO2 to form carbamates, the sample is best analyzed as its hydrochloride salt (CAS 1807912-14-6) or prepared in D2O with a trace amount of DCl . This protonates the amine, locking the conformation and yielding sharp, highly resolved multiplets.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterium Oxide ( D2O ). Add 10 µL of 0.1 M DCl to ensure complete protonation of the amine.

-

Acquisition: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay D1=2s ) and 13C NMR at 100 MHz (1024 scans).

-

Self-Validation System: The protocol validates itself through integration ratios. The ethoxy terminal methyl group (a distinct triplet at ~1.1 ppm) must integrate to exactly 3.00 protons relative to the single chiral methine proton at C2 (~3.2 ppm). Any integration deviation >5% indicates the presence of co-eluting aliphatic impurities.

Chromatographic Purity: HILIC-CAD/MS Protocol

Causality & Mechanism: Because 2-Amino-3-ethoxypropan-1-ol lacks a chromophore, we utilize a Charged Aerosol Detector (CAD), which provides universal, mass-dependent detection for non-volatile analytes. To achieve retention, we replace standard reversed-phase LC with HILIC. A zwitterionic stationary phase creates a water-enriched liquid layer; the polar amino alcohol partitions into this layer, providing excellent retention. An acidic mobile phase (pH 3.0) is critical to keep the primary amine fully ionized, preventing peak tailing[4].

Step-by-Step Methodology:

-

Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Isocratic elution using 80% Acetonitrile and 20% 20 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid).

-

Flow Rate & Temperature: 1.0 mL/min at 30°C.

-

Detection:

-

CAD: Evaporation temperature set to 35°C.

-

MS: Positive Electrospray Ionization (+ESI), monitoring m/z 120.1 [M+H]+ .

-

-

Self-Validation System: System suitability requires a retention factor ( k′ ) >2.0 (ensuring the analyte is well separated from the void volume) and a tailing factor ( Tf ) <1.5 . If Tf>1.5 , it indicates inadequate buffer capacity; the ammonium formate concentration must be increased.

Enantiomeric Excess ( ee ): Chiral SFC Protocol

Causality & Mechanism: Supercritical Fluid Chromatography (SFC) is the premier technique for chiral amino alcohols. The low viscosity and high diffusivity of supercritical CO2 allow for rapid mass transfer and high-efficiency separations[2]. However, the free primary amine of 2-Amino-3-ethoxypropan-1-ol will interact strongly with residual acidic silanols on the chiral stationary phase, causing irreversible adsorption or severe tailing. To mitigate this, a basic modifier—specifically 0.1% Diethylamine (DEA)—is added to the methanol co-solvent. The DEA competitively binds to the silanols, masking them and allowing the analyte to interact purely with the chiral selector (amylose)[3].

Fig 2. Chiral recognition mechanism in SFC using an amylose-based stationary phase.

Step-by-Step Methodology:

-

Column: YMC Amylose SA (250 x 4.6 mm, 5 µm)[1].

-

Mobile Phase: 85% supercritical CO2 / 15% Methanol (containing 0.1% v/v Diethylamine).

-

Conditions: Flow rate of 3.0 mL/min, Backpressure regulator (BPR) set to 120 bar, Column temperature at 35°C.

-

Detection: MS (Positive ESI) or CAD, as UV is non-viable.

-

Self-Validation System: The resolution ( Rs ) between the (2S) and (2R) enantiomers must be ≥2.0 . Baseline separation is mandatory to accurately integrate trace levels of the undesired enantiomer (e.g., 0.1% limit).

Quantitative Data Summaries

Table 1: Physicochemical Properties | Property | Value | | :--- | :--- | | Chemical Name | 2-Amino-3-ethoxypropan-1-ol | | CAS Numbers | 58577-92-7 (2S) / 1000162-19-5 (2R HCl) / 1342016-96-9 (Racemate) | | Molecular Formula | C5H13NO2 | | Molecular Weight | 119.16 g/mol | | Monoisotopic Mass | 119.0946 Da | | Ionization ( [M+H]+ ) | m/z 120.1 |

Table 2: Validated SFC Parameters for Enantiomeric Purity | Parameter | Specification | | :--- | :--- | | Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | | Co-Solvent | Methanol with 0.1% Diethylamine (DEA) | | Isocratic Ratio | CO2 : Co-Solvent (85:15) | | System Backpressure | 120 bar | | System Suitability ( Rs ) | >2.0 (Baseline Resolution) |

References

- Source: Google Patents (WO2019089335A1)

-

Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects Source: MDPI (Molecules, 2021) URL:[Link]

-

Chiral Supercritical Fluid Chromatography of 1,2-Aminoalcohols Source: ResearchGate URL:[Link]

-

Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization: Improving the Determination of Enantiomers Using Ion-Pair Reagents Source: PubMed Central (PMC) URL:[Link]

Sources

- 1. WO2019089335A1 - Fused triazole agonists of the apj receptor - Google Patents [patents.google.com]

- 2. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Solid-Phase Synthesis Applications of 2-Amino-3-ethoxypropan-1-ol: A Scaffolding Guide for Peptidomimetics and Oligonucleotide Conjugates

Document Type: Application Note & Technical Protocol Target Audience: Peptide Chemists, Oligonucleotide Synthesizers, and Drug Development Scientists

Executive Summary & Chemical Rationale

In the rapidly evolving landscape of synthetic therapeutics, the demand for modified backbones that confer enzymatic resistance and enhanced lipophilicity is paramount. 2-Amino-3-ethoxypropan-1-ol (an O-ethyl derivative of serinol) has emerged as a highly versatile bifunctional building block in Solid-Phase Synthesis (SPS).

Unlike native serinol (2-amino-1,3-propanediol), which possesses two symmetrical hydroxyl groups that can lead to unwanted branching or require complex orthogonal protection strategies, 2-amino-3-ethoxypropan-1-ol features a permanently masked ethyl ether. This structural modification provides three distinct advantages for drug development:

-

Orthogonal Reactivity: The presence of exactly one primary amine and one primary alcohol allows for highly controlled, linear solid-phase elongation without the risk of cross-linking.

-

Lipophilic Enhancement: The ethoxy group increases the overall hydrophobicity of the resulting conjugate, which is a critical factor for improving the cellular uptake of lipid-mediated transfections in antisense oligonucleotides [3].

-

Proteolytic Stability: When incorporated at the C-terminus of a peptide, the resulting amino alcohol (peptaibol mimic) effectively nullifies carboxypeptidase recognition, significantly extending the therapeutic half-life of the peptide in human serum [2].

Physicochemical Profiling

Understanding the structural contributions of the O-ethyl serinol scaffold is essential for rational drug design. Table 1 summarizes the comparative utility of serinol derivatives in solid-phase applications.

Table 1: Physicochemical and SPS Utility Comparison of Serinol Derivatives

| Scaffold Molecule | Reactive Handles | SPS Application Profile | Relative Lipophilicity (LogP)* | Enzymatic Resistance |

| Serinol | 1x Amine, 2x Hydroxyl | Internal Serinol Nucleic Acid (SNA) backbone; Branching nodes. | Low (-1.15) | Moderate |

| Ethanolamine | 1x Amine, 1x Hydroxyl | Simple C-terminal alcohol modification. | Low (-0.50) | Moderate |

| 2-Amino-3-ethoxypropan-1-ol | 1x Amine, 1x Hydroxyl | Terminal capping; Lipophilic modification; Peptidomimetics. | Moderate (+0.25) | High |

*Estimated relative LogP contributions based on aliphatic ether incorporation.

Application 1: Synthesis of C-Terminal Peptidomimetics via SPPS

Mechanistic Insights

To synthesize a peptide with a C-terminal 2-amino-3-ethoxypropan-1-ol moiety, the molecule must be immobilized onto a solid support. We utilize 2-Chlorotrityl chloride (2-CTC) resin [1]. The causality behind this choice is twofold:

-

Steric Shielding: The bulky trityl group prevents diketopiperazine (DKP) formation during the critical second amino acid coupling.

-

Mild Cleavage: 2-CTC allows for cleavage using mildly acidic conditions (e.g., 20% Hexafluoroisopropanol), which preserves delicate side-chain protecting groups (like t-Bu or Trt) if subsequent solution-phase fragment condensation is required [2].

Experimental Protocol: Step-by-Step Workflow

Prerequisite: The primary amine of 2-amino-3-ethoxypropan-1-ol must be temporarily protected (e.g., synthesized as N-Fmoc-2-amino-3-ethoxypropan-1-ol) prior to resin loading to ensure the hydroxyl group acts as the sole nucleophile during immobilization.